2-(2-Ethoxy-phenyl)-1-methyl-ethylamine hydrochloride
Overview
Description
The compound “2-(2-Ethoxy-phenyl)-1-methyl-ethylamine hydrochloride” is a complex organic compound. It contains an ethoxyphenyl group, a methyl-ethylamine group, and a hydrochloride group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2-ethoxyphenyl group would contribute an aromatic ring to the structure, the 1-methyl-ethylamine would add an amine group, and the hydrochloride would likely exist as a counterion .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . For example, the presence of an aromatic ring might contribute to its stability, the ethoxy group might affect its solubility in organic solvents, and the amine and hydrochloride groups might influence its acid-base properties .
Scientific Research Applications
Chemical Synthesis and Structure Confirmation 2-(2-Ethoxy-phenyl)-1-methyl-ethylamine hydrochloride has been explored in various synthetic routes and structural analysis studies, emphasizing its utility in producing complex organic molecules. For instance, research has detailed its involvement in the synthesis of amino-acid conjugates of haptens, where its reactivity facilitated the formation of specific conjugates crucial for understanding molecular interactions (Benoiton, Hudecz, & Chen, 2009). Furthermore, its derivatives have been used in the assembly of Zn(II) coordination complexes, highlighting the role of substituted groups in influencing the structural and fluorescent properties of these complexes (Song et al., 2015).
Organic Compound Development The compound has played a significant role in the development of organic compounds with potential therapeutic applications. For example, its utilization in the synthesis of ethyl(S)-2-ethoxy-3-(4-hydroxyphenyl)propionate showcased its versatility in producing compounds with high purity and yield, essential for pharmaceutical applications (Xiao & Xie, 2006). Additionally, the modification of this compound has led to the creation of novel molecules with enhanced properties, such as improved synthesis methods for styryl pyrones, offering insights into the synthesis, reactions, and spectral properties of these derivatives (El-Ghanam, 2005).
Pharmacological Properties Investigation The exploration of pharmacological properties of derivatives of this compound has led to findings on their antibacterial and modulatory activities. Studies have demonstrated the potential of these derivatives as antibacterial agents through computational prediction models and in vitro assays, indicating their application in addressing bacterial resistance (Figueredo et al., 2020).
Metabolic Studies Furthermore, the compound has been instrumental in metabolic studies, such as the investigation of in vivo metabolism of psychoactive substances in rats. These studies provide essential insights into the metabolic pathways and potential therapeutic or toxicological implications of related compounds (Kanamori et al., 2002).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used as building blocks in organic synthesis .
Biochemical Pathways
Similar compounds have been involved in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-ethoxyphenyl)propan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-13-11-7-5-4-6-10(11)8-9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKAFYGNEUREAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CC(C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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